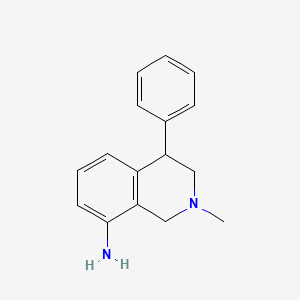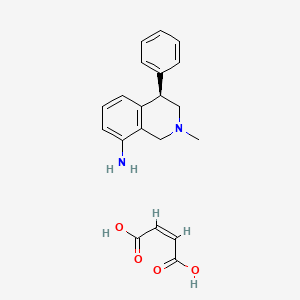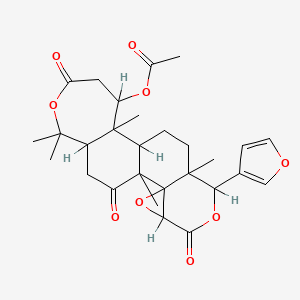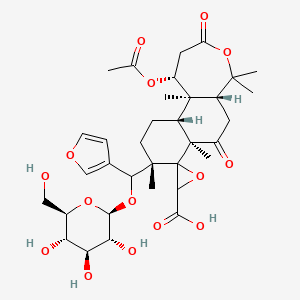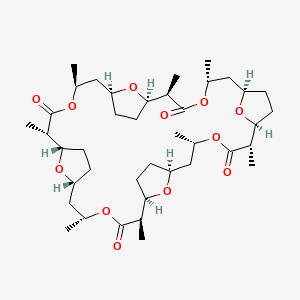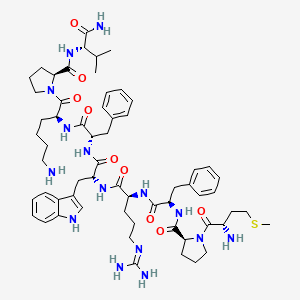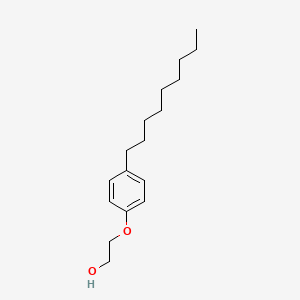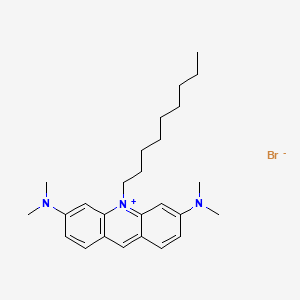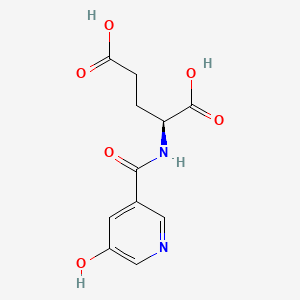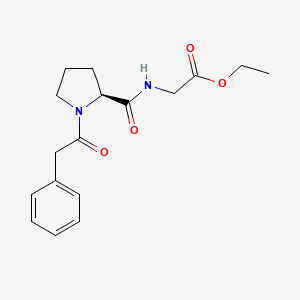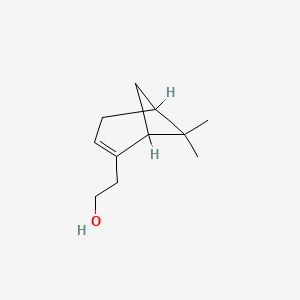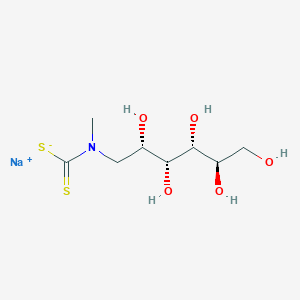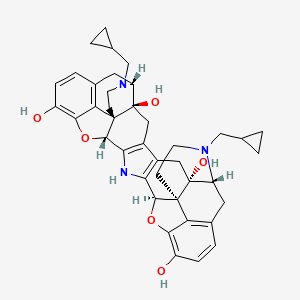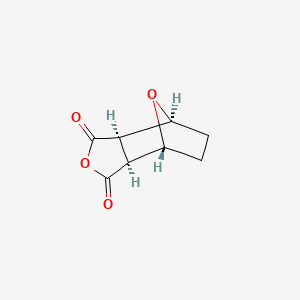
Norethisterone enanthate
Overview
Description
Norethindrone enanthate, also known as norethisterone enanthate, is a synthetic progestogen used primarily for contraceptive purposes. It is an ester of norethindrone, a first-generation progestin, and is administered via intramuscular injection. This compound is widely used in progestogen-only injectable birth control formulations and in combination with other hormones for contraceptive purposes .
Mechanism of Action
Target of Action
Norethisterone Enanthate (NETE) primarily targets progesterone receptors . These receptors are found in various tissues including the reproductive tract, breast, pituitary, hypothalamus, and skeletal tissue . The interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
NETE exerts its effects on target cells by binding to progesterone receptors, leading to downstream changes to target genes . This interaction results in a variety of physiological effects, most notably its contraceptive efficacy .
Biochemical Pathways
The primary biochemical pathway influenced by NETE involves the binding to progesterone receptors, which leads to changes in gene expression . This can affect various physiological processes, including follicular development, ovulation, and corpus luteum development .
Pharmacokinetics
NETE is completely absorbed after intramuscular injection . The ester is quickly and eventually completely hydrolyzed to its pharmacologically active compound, norethisterone, once it is released from the depot . Maximum levels of norethisterone are measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone decline in two disposition phases with half-lives of 4-5 days and 15-20 days, respectively .
Result of Action
The primary result of NETE’s action is the prevention of ovulation, making it an effective form of hormonal birth control . It is used both as a form of progestogen-only injectable birth control and in combined injectable birth control formulations .
Biochemical Analysis
Biochemical Properties
Norethisterone enanthate is an ester and prodrug of norethisterone . It exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Cellular Effects
This compound has pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Molecular Mechanism
This compound works as a method of birth control by stopping ovulation . On a molecular level, progestins like norethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .
Temporal Effects in Laboratory Settings
The plasma levels of norethisterone were measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone declined in two disposition phases with half-lives of 4 – 5 days and 15 – 20 days, respectively, which were due to a biphasic release of this compound from the depot .
Metabolic Pathways
This compound is metabolized mainly by CYP3A4 in the liver . It also undergoes metabolism by 5α- / 5β-reductase, 3α-hydroxysteroid dehydrogenase, and aromatase .
Transport and Distribution
This compound is completely absorbed after intramuscular injection . These esters are quickly and eventually completely hydrolyzed to their pharmacologically active compounds norethisterone and estradiol once they are released from the depot .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norethindrone enanthate is synthesized by esterifying norethindrone with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of norethindrone enanthate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Norethindrone enanthate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield norethindrone and enanthic acid.
Oxidation: Norethindrone enanthate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of hydroxylated metabolites.
Reduction: The carbonyl group in the norethindrone moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Norethindrone and enanthic acid.
Oxidation: Hydroxylated metabolites of norethindrone enanthate.
Reduction: Alcohol derivatives of norethindrone.
Scientific Research Applications
Norethindrone enanthate has several scientific research applications:
Contraceptive Research: It is extensively studied for its efficacy and safety as a long-acting contraceptive.
Endocrinology: Research on its effects on hormone regulation and menstrual cycle control.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in the human body.
Drug Delivery Systems: Investigations into its use in novel drug delivery systems for sustained release of hormones.
Comparison with Similar Compounds
Norethindrone: The parent compound of norethindrone enanthate, used in oral contraceptives.
Norethindrone Acetate: Another ester of norethindrone, used in hormone replacement therapy and contraceptives.
Ethisterone: A synthetic progestogen with similar contraceptive properties.
Uniqueness: Norethindrone enanthate is unique due to its long-acting nature when administered via intramuscular injection. This provides a convenient and effective contraceptive option with fewer doses compared to oral contraceptives. Its esterification with enanthic acid enhances its lipophilicity, allowing for sustained release and prolonged action .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTGJECXMIKIET-WOSSHHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048664 | |
| Record name | Noristerat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3836-23-5 | |
| Record name | Norethisterone enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3836-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003836235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethindrone enanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norethisterone enanthate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noristerat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norethisterone enantate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY3S2K0J0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


